Cycloleucine Cycloleucine 1-aminocyclopentanecarboxylic acid is a non-proteinogenic alpha-amino acid that is cyclopentane substituted at position 1 by amino and carboxy groups. It has a role as an EC 2.5.1.6 (methionine adenosyltransferase) inhibitor.
Cycloleucine is non-metabolisable amino acid formed by cyclization of leucine. It is also a specific and reversible inhibitor of nucleic acid methylation and widely used in biochemical experiments.
Cycloleucine is a natural product found in Streptomyces hydrogenans with data available.
Cycloleucine is a non-metabolizable synthetic amino acid, formed through the cyclization of the amino acid leucine, with immunosuppressive, antineoplastic, and cytostatic activities. Cycloleucine competitively inhibits the enzyme methionine adenosyltransferase, resulting in the inhibition of S-adenosylmethionine (SAM) synthesis from methionine and ATP, and subsequent nucleic acid methylation and polyamine production; RNA, and perhaps to a lesser extent, DNA biosyntheses and cell cycle progression are finally disrupted. This agent is also a competitive inhibitor at the glycine modulatory site of the N-methyl-D-aspartate (NMDA) receptor.
An amino acid formed by cyclization of leucine. It has cytostatic, immunosuppressive and antineoplastic activities.
Brand Name: Vulcanchem
CAS No.: 52-52-8
VCID: VC21538553
InChI: InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)
SMILES: C1CCC(C1)(C(=O)O)N
Molecular Formula: C6H11NO2
Molecular Weight: 129.16 g/mol

Cycloleucine

CAS No.: 52-52-8

Cat. No.: VC21538553

Molecular Formula: C6H11NO2

Molecular Weight: 129.16 g/mol

* For research use only. Not for human or veterinary use.

Cycloleucine - 52-52-8

CAS No. 52-52-8
Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
IUPAC Name 1-aminocyclopentane-1-carboxylic acid
Standard InChI InChI=1S/C6H11NO2/c7-6(5(8)9)3-1-2-4-6/h1-4,7H2,(H,8,9)
Standard InChI Key NILQLFBWTXNUOE-UHFFFAOYSA-N
SMILES C1CCC(C1)(C(=O)O)N
Canonical SMILES C1CCC(C1)(C(=O)O)N
Colorform CRYSTALS FROM ETHANOL & WATER
Melting Point 330 °C, DECOMP

PropertyValue
Molecular FormulaC6H11NO2
Molecular Weight129.16
Melting Point320°C (decomposition)
Boiling Point239.22°C (estimate)
Density1.1426 (estimate)
Water Solubility5 g/100 mL
CAS Number52-52-8
pKa2.38±0.20 (Predicted)

These physical properties contribute to cycloleucine's stability and solubility profile, making it suitable for various experimental conditions in laboratory settings . The compound's solubility in water facilitates its use in aqueous experimental systems, while its relative insolubility in DMSO presents considerations for certain applications .

Biochemical Mechanisms and Functions

Inhibition of Nucleic Acid Methylation

One of cycloleucine's most significant biochemical functions is its specific and reversible inhibition of nucleic acid methylation . This property has established cycloleucine as a key pharmacophore in biochemical research focused on methylation processes . The compound functions as a non-metabolizable amino acid that exerts its effects through specific biochemical pathways .

Effects on S-Adenosyl Methionine Levels

Research has demonstrated that cycloleucine can effectively lower S-adenosyl methionine (SAM) levels in primary rat hepatocytes . This occurs through cycloleucine's inhibition of the conversion of 5′-methylthioadenosine to SAM via the methionine salvage pathway . This mechanism of action explains many of cycloleucine's downstream effects in biological systems.

Enzyme Interactions

Cycloleucine exhibits significant interactions with various enzyme systems. In animal cell assays, its primary action targets methionine adenosyl transferase, leading to reduced S-adenosylmethionine levels in cells . Studies have shown that exogenous cycloleucine treatment significantly inhibits the activities of several enzymes, including:

  • RuBisCO

  • GAPDH (Glyceraldehyde 3-phosphate dehydrogenase)

  • FBPase (Fructose 1,6-bisphosphatase)

  • FBA (Fructose-bisphosphate aldolase)

Interestingly, cycloleucine treatment increases TK (Transketolase) enzyme activity, suggesting a complex pattern of enzyme regulation . These differential effects on enzyme activities contribute to cycloleucine's varied biological effects.

Applications in Research and Pharmaceuticals

Biochemical Research Applications

Cycloleucine has become widely utilized in biochemical experiments due to its specific inhibitory effects on methylation processes . The compound serves as a valuable tool in studies examining:

  • Nucleic acid methylation pathways

  • Epigenetic modifications

  • Cellular metabolic processes

  • Amino acid transport mechanisms

As a synthetic amino acid, cycloleucine has been extensively employed in numerous biochemical transport studies, providing insights into amino acid uptake and metabolism .

Pharmaceutical Relevance

Beyond its research applications, cycloleucine has pharmaceutical significance. It functions as:

  • An NMDA receptor antagonist

  • An inhibitor of nucleic acid methylation

  • An adrenergic agonist

Cycloleucine is found in pharmaceutical formulations such as metabotropic glutamate (mGlu) receptors 2 and 3 agonist (+)-LY35470, demonstrating its value in drug development .

Synthetic Building Block

Cycloleucine serves as an important building block in organic synthesis, particularly in peptide chemistry . It can be used to synthesize various compounds including:

  • Phosphonylmethylaminocyclopentane-1-carboxylic acid (via Kabachnik-Field′s reaction)

  • Benzo[b]thiophene-2-carboxylic acid derivatives as potential tachykinin NK2 receptor antagonists

These synthetic applications highlight cycloleucine's versatility beyond its direct biochemical effects.

Recent Research Findings

Effects on Hepatocyte Function and Apoptosis

A 2007 research study demonstrated that cycloleucine treatment, when combined with elevated levels of cytochrome P450 2E1 (CYP2E1) and reduced SAM levels in pyrazole hepatocytes, resulted in increased cell apoptosis compared to control hepatocytes . This finding suggests potential applications in understanding liver cell metabolism and cell death pathways.

Role in Adipogenesis

In a 2015 study investigating the role of N6-methyladenosine (m6A) demethylation on adipogenesis, researchers treated porcine adipocytes with increasing concentrations of cycloleucine . Using the dot blot method to measure mRNA concentrations of m6A, researchers found that cycloleucine promoted adipocyte growth by inhibiting m6A levels relative to control adipocytes . This research provides valuable insights into the mechanisms regulating adipose tissue development.

Impact on Reproductive Biology

A 2022 study revealed that cycloleucine inhibits porcine oocyte and embryo development . Researchers cultured porcine oocytes and isolated cumulus cells from their cumulus cell complexes, then cultured them in vitro with increasing concentrations of cycloleucine . Fluorescence microscopy monitoring demonstrated a positive correlation between cycloleucine concentration and decreased viability and survival rates for oocytes . These findings have implications for reproductive biology and developmental studies.

Plant Growth and Enzyme Activity

Research has also examined cycloleucine's effects on plant systems. Exogenous cycloleucine treatment significantly inhibited several enzyme activities crucial for plant metabolism . Plants treated with 20 mmol L⁻¹ cycloleucine exhibited substantially lower GAPDH, FBPase, and FBA enzyme activities compared to other treatments . These findings expand our understanding of cycloleucine's effects beyond animal systems to plant biochemistry.

Biosynthesis and Production Methods

PLP-Dependent Cycloleucine Synthases

  • Using S-adenosyl-L-methionine (SAM) as a latent electrophile

  • Utilizing an in situ-generated enamine as the nucleophile for γ-substitution

  • Catalyzing an additional intramolecular aldol or Mannich reaction with the nucleophilic α-carbon

  • Forming the substituted cyclopentane structure

This biosynthetic pathway represents a significant advancement in understanding cycloleucine production in natural systems.

Synthetic Purification Methods

For laboratory and commercial production, cycloleucine can be purified through several methods:

  • Removal of chloride or other anions using strong cation exchange resins (e.g., Amberlite IR-120)

  • Filtering and washing with distilled water until the filtrate is free from anions

  • Treating the resin with 6N NH4OH overnight

  • Decolorizing with charcoal and evaporating the filtrate to dryness in vacuum

  • Recrystallization from water/ethanol mixtures

The hydrochloride form of cycloleucine has a melting point of 222-224°C (with decomposition) . These purification methods ensure high-quality cycloleucine for research and pharmaceutical applications.

Toxicological Considerations

High concentrations of cycloleucine have been shown to exhibit cytotoxic properties and can adversely affect cell development . This toxicity profile must be considered when designing experiments or pharmaceutical applications utilizing cycloleucine. The compound's effects on various cellular systems suggest that careful dosing is essential to achieve desired biochemical outcomes while minimizing adverse effects.

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